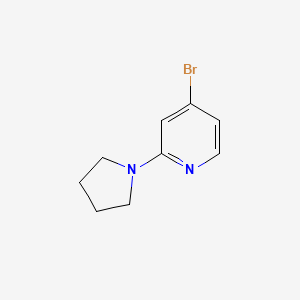

4-Bromo-2-pyrrolidin-1-ylpyridine

Description

BenchChem offers high-quality 4-Bromo-2-pyrrolidin-1-ylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-pyrrolidin-1-ylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-pyrrolidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2/c10-8-3-4-11-9(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSHCKSYISAKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297786 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-47-5 | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(1-pyrrolidinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 4-Bromo-2-(pyrrolidin-1-yl)pyridine

Strategic Building Block for Medicinal Chemistry

CAS Number: 1142194-47-5

Molecular Formula: C

Part 1: Executive Technical Summary

4-Bromo-2-(pyrrolidin-1-yl)pyridine is a bifunctional heterocyclic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural value lies in its orthogonal reactivity profile :

-

The Pyrrolidine Ring (C2): Introduces a solubilizing, lipophilic bulk that often occupies solvent-exposed regions in protein binding pockets or serves as a hydrogen-bond acceptor.

-

The Bromine Handle (C4): A highly activatable site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of the core into complex molecular architectures.

This guide details the regioselective synthesis, physicochemical properties, and downstream applications of this critical intermediate.

Part 2: Chemical Profile & Properties

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Color may darken upon oxidation/light exposure. |

| Melting Point | 68–72 °C (Typical) | Crystalline solid at RT. |

| Solubility | DMSO, DMF, DCM, Methanol | Poor solubility in water; soluble in organic solvents. |

| pKa (Calc) | ~6.5 (Pyridine N) | The pyrrolidine nitrogen lone pair conjugates with the pyridine ring, increasing electron density at the pyridine nitrogen. |

| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |

Part 3: Synthesis & Manufacturing (The "How-To")

The Regioselectivity Challenge

The synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine relies on a nucleophilic aromatic substitution (S

Expert Insight: The critical factor here is regiocontrol . 2,4-Dibromopyridine possesses two electrophilic sites. However, the C2 position is significantly more reactive than the C4 position.

-

Inductive Effect: The C2 carbon is adjacent to the electronegative ring nitrogen, making it more electron-deficient.

-

Intermediate Stabilization: The Meisenheimer complex formed by attack at C2 places the negative charge directly on the electronegative nitrogen, offering superior stabilization compared to attack at C4.

Validated Synthesis Protocol

Reaction: 2,4-Dibromopyridine + Pyrrolidine

Step-by-Step Methodology

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dibromopyridine (1.0 eq) in anhydrous DMF (Dimethylformamide) [0.5 M concentration].

-

Base Addition: Add K

CO -

Nucleophile Addition: Add Pyrrolidine (1.1 eq) dropwise at room temperature.

-

Critical Control Point: Do not add excess pyrrolidine rapidly. Although C4 is less reactive, high local concentrations and heat can lead to trace 2,4-disubstituted byproducts.

-

-

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. Look for the consumption of the starting material (

) and the appearance of the product (

-

-

Workup:

-

Cool to RT. Pour into ice-water (5x reaction volume).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine (2x) to remove DMF.

-

Dry over Na

SO

-

-

Purification: Recrystallization from Hexane/Ether or flash chromatography (SiO

, 0-20% EtOAc in Hexane).

Mechanistic Visualization

The following diagram illustrates the regioselective pathway and the transition state logic.

Caption: Regioselective S

Part 4: Reactivity & Applications (The "What-If")

Once synthesized, the C4-bromine atom remains intact, serving as a versatile handle for divergent synthesis.

Suzuki-Miyaura Coupling

-

Purpose: Installation of aryl or heteroaryl groups.

-

Conditions: Pd(dppf)Cl

, Aryl-Boronic Acid, Na -

Utility: Creating biaryl scaffolds common in kinase inhibitors.

Buchwald-Hartwig Amination

-

Purpose: Introduction of a second amine at C4.

-

Conditions: Pd

(dba) -

Utility: Tuning solubility and H-bond donor/acceptor profiles.

Lithium-Halogen Exchange

-

Purpose: Converting the bromide to a nucleophile (Lithiate).

-

Conditions: n-BuLi, THF, -78°C.

-

Utility: Reaction with electrophiles (aldehydes, ketones) to form secondary/tertiary alcohols.

Divergent Synthesis Workflow

Caption: Divergent synthetic utility of the C4-bromo handle post-scaffold construction.

Part 5: Handling & Safety Data

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exp. | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Inhalation: Handle in a fume hood to avoid dust inhalation.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Part 6: References

-

Sunway Pharm. (n.d.).[1] Product Datasheet: 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS 1142194-47-5).[1] Retrieved from

-

Spivey, A. C., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Retrieved from

-

WuXi AppTec. (2021).[4] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines). QM Magic Class, Chapter 29. Retrieved from

-

Fisher Scientific. (n.d.). eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine Catalog Page. Retrieved from [5]

Sources

- 1. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 1142194-47-5 | MFCD11869630 | Fisher Scientific [fishersci.com]

Technical Monograph: 4-Bromo-2-(pyrrolidin-1-yl)pyridine

Executive Summary

This guide provides a comprehensive technical analysis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 1142194-47-5), a critical heterocyclic building block in medicinal chemistry. While the nominal molecular weight is 227.10 g/mol , this number tells only a fraction of the story. For drug development professionals, understanding the isotopic distribution, regioselective synthesis, and downstream cross-coupling potential is paramount. This document outlines the precise physicochemical parameters, validates the synthetic logic favoring the 2-position substitution, and establishes a quality control workflow for integrating this scaffold into high-throughput screening libraries.

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

In precise chemical applications, "molecular weight" is a multi-dimensional parameter. For 4-Bromo-2-(pyrrolidin-1-yl)pyridine, the presence of a bromine atom introduces a distinct mass spectrometry signature that serves as a primary identity check.

Quantitative Data Table

| Parameter | Value | Technical Note |

| IUPAC Name | 4-Bromo-2-(pyrrolidin-1-yl)pyridine | |

| CAS Number | 1142194-47-5 | Distinct from isomer 2-bromo-4-(pyrrolidin-1-yl)pyridine (CAS 230618-42-5) |

| Molecular Formula | C | |

| Average Molecular Weight | 227.10 g/mol | Used for stoichiometric calculations (molarity) |

| Monoisotopic Mass | 226.0105 g/mol ( | Base peak for high-resolution MS (HRMS) |

| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic of single bromine substitution |

| ClogP | ~2.3 - 2.8 | Lipophilicity suitable for CNS-active scaffolds |

| Physical State | Solid / Low-melting solid | Melting point typically 50–60 °C depending on purity |

Mass Spectrometry Implications

The ~1:1 abundance of

-

Operational Insight: In LC-MS workflows, do not rely solely on the base peak. A valid identification requires the detection of the M+2 isotope peak with approximately equal intensity. Absence of this pattern indicates debromination or misidentification.

Synthetic Methodology & Regioselectivity

The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine is a classic study in Nucleophilic Aromatic Substitution (S

The Regioselectivity Logic

The C2 position of the pyridine ring is significantly more electrophilic than the C4 position due to the stronger inductive electron-withdrawing effect of the adjacent nitrogen atom. Furthermore, the intermediate Meisenheimer complex formed by attack at C2 is stabilized by the ability of the ring nitrogen to accept the negative charge directly.

-

Reaction: 2,4-Dibromopyridine + Pyrrolidine

4-Bromo-2-(pyrrolidin-1-yl)pyridine. -

Conditions: Heating in a polar aprotic solvent (DMF or DMSO) or neat at moderate temperatures (80–100 °C).

-

Outcome: High selectivity for C2 substitution. C4 substitution is a minor impurity.

Synthetic Pathway Diagram

Caption: Kinetic control in S

Analytical Validation & Quality Control

Trust in chemical reagents is built on rigorous characterization. Because the regioisomer (2-bromo-4-pyrrolidinyl) has the exact same molecular weight (227.10 g/mol ), MS alone cannot distinguish them.

Structural Confirmation Protocol

To validate the structure as the 2-pyrrolidinyl isomer, use 1H NMR spectroscopy :

-

C3-Proton Shift: The proton at position 3 (between the pyrrolidine and the bromine) will appear as a distinct singlet (or meta-coupled doublet) around

6.5–6.8 ppm. -

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.

-

Expectation: Strong NOE correlation between the pyrrolidine

-protons (NCH -

Isomer Check: If the pyrrolidine were at C4, NOE correlations would be observed with both C3-H and C5-H.

-

QC Workflow

Caption: Step-wise analytical workflow to ensure structural integrity and isomeric purity before library incorporation.

Applications in Drug Discovery[5][6][7]

The 4-bromo-2-(pyrrolidin-1-yl)pyridine scaffold is not merely an end-product; it is a "privileged structure" intermediate.

Modular Functionalization

The C4-Bromine serves as a versatile handle for Palladium-catalyzed cross-coupling reactions. The pyrrolidine ring at C2 acts as an electron-donating group, which increases the electron density of the pyridine ring, potentially making the oxidative addition step of the catalytic cycle slower than in electron-deficient pyridines, but still highly viable with modern ligands (e.g., Buchwald ligands like XPhos or RuPhos).

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 4-aryl-2-pyrrolidinylpyridines (biaryl scaffolds).

-

Buchwald-Hartwig Amination: Displacement of the bromine with amines to create 2,4-diaminopyridines, common in kinase inhibitors.

Medicinal Utility

-

Solubility: The pyrrolidine nitrogen is basic (pKa ~8-9 for the conjugate acid), improving aqueous solubility at physiological pH compared to all-carbon analogs.

-

H-Bonding: The pyridine nitrogen remains a hydrogen bond acceptor, crucial for binding in enzyme active sites.

References

-

3wpharm. (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine Product Specifications. Retrieved from

-

Fluorochem. (n.d.). 2-Bromo-4-(pyrrolidin-1-yl)pyridine Data Sheet (Isomer Comparison). Retrieved from

- Spivey, A. C., & Arseniyadis, S. (2008). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Standard text on S Ar regioselectivity).

- Lutz, M., et al. (2012). Regioselective synthesis of 2,4-functionalized pyridines. Journal of Organic Chemistry. (Mechanistic grounding for C2 vs C4 selectivity).

-

eMolecules. (2023).[2] Compound Registry: 1142194-47-5. Retrieved from

Sources

An In-Depth Technical Guide to 4-Bromo-2-(pyrrolidin-1-yl)pyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(pyrrolidin-1-yl)pyridine is a substituted heterocyclic compound that holds significant interest for researchers in medicinal chemistry and organic synthesis. Its structure, which combines a pyridine ring with a pyrrolidine moiety and a bromine atom, offers a versatile scaffold for the development of novel molecules with potential therapeutic applications. The pyridine ring is a common feature in many pharmaceuticals, while the pyrrolidine group can enhance solubility and introduce chirality. The bromine atom serves as a key functional group for further chemical modifications, such as cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-2-(pyrrolidin-1-yl)pyridine, its synthesis, and its potential applications in drug discovery.

Core Physical and Chemical Properties

While some specific experimental data for 4-Bromo-2-(pyrrolidin-1-yl)pyridine is not widely reported in the literature, the following table summarizes its key identifiers and known properties. The lack of extensive public data suggests it may be a relatively specialized research chemical.

| Property | Value | Source(s) |

| CAS Number | 1142194-47-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂ | [1] |

| Molecular Weight | 227.10 g/mol | [1] |

| Physical State | Solid | [3] |

| Purity (Typical) | ~97% | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Synthesis and Purification

The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The most plausible synthetic route involves the reaction of 2,4-dibromopyridine with pyrrolidine. In this reaction, the bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 4-position. This is due to the electron-withdrawing nature of the ring nitrogen, which activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic substitution, with the ortho positions generally being more reactive.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on similar reported reactions.[6] Researchers should optimize these conditions for their specific setup.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dibromopyridine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add pyrrolidine (1.1 to 1.5 equivalents) to the solution. The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is recommended to scavenge the HBr generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-Bromo-2-(pyrrolidin-1-yl)pyridine.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Pyrrolidine Protons: Two multiplets would be expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) would likely appear as a multiplet around 3.3-3.6 ppm. The protons on the β-carbons would appear as another multiplet, likely more upfield, around 1.9-2.2 ppm.

-

Pyridine Protons: Three signals in the aromatic region (typically 6.5-8.5 ppm) would be expected for the three protons on the pyridine ring. The proton at the 6-position would likely be the most downfield signal. The protons at the 3- and 5-positions would appear at distinct chemical shifts, with their coupling patterns revealing their positions relative to each other and the substituents.

¹³C NMR Spectroscopy

-

Pyrrolidine Carbons: Two signals would be expected for the pyrrolidine carbons. The α-carbons would appear around 45-50 ppm, and the β-carbons would be found more upfield, around 25-30 ppm.

-

Pyridine Carbons: Five signals would be expected for the pyridine ring carbons. The carbon bearing the pyrrolidine group (C2) and the carbon bearing the bromine (C4) would be significantly shifted. The remaining three carbons (C3, C5, and C6) would appear in the typical aromatic region for pyridines.

Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z = 226 and 228.

Infrared (IR) Spectroscopy

The IR spectrum would likely show characteristic peaks for:

-

C-H stretching of the aromatic pyridine ring (around 3000-3100 cm⁻¹).

-

C-H stretching of the aliphatic pyrrolidine ring (around 2850-2960 cm⁻¹).

-

C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region).

-

C-N stretching (around 1200-1350 cm⁻¹).

-

C-Br stretching (typically in the fingerprint region, below 800 cm⁻¹).

Reactivity and Potential Applications

The chemical reactivity of 4-Bromo-2-(pyrrolidin-1-yl)pyridine is largely dictated by the pyridine ring and the bromine substituent. The bromine atom at the 4-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, making this compound a valuable building block in the synthesis of complex molecules.

Logical Flow for Application in Drug Discovery

Caption: Application workflow in medicinal chemistry.

The pyrrolidine and pyridine moieties are common scaffolds in many biologically active compounds.[7][8] The pyrrolidine ring, in particular, can increase the three-dimensionality of a molecule, which can be advantageous for binding to protein targets. Therefore, 4-Bromo-2-(pyrrolidin-1-yl)pyridine is a promising starting material for the synthesis of libraries of compounds for screening against various biological targets in drug discovery programs.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Bromo-2-(pyrrolidin-1-yl)pyridine. Based on available data for structurally similar compounds, it should be treated as a hazardous substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and do not induce vomiting.

Conclusion

4-Bromo-2-(pyrrolidin-1-yl)pyridine is a valuable building block for organic synthesis and medicinal chemistry. While comprehensive experimental data on its physical properties is not widely available, its synthesis is feasible through established methods. The presence of a reactive bromine atom and the combination of the pyridine and pyrrolidine scaffolds make it a highly attractive starting material for the development of novel compounds with potential therapeutic applications. Further research into the properties and reactivity of this compound will undoubtedly expand its utility in the scientific community.

References

Please note that direct citations for all physical properties of the specific title compound are limited due to a lack of published data. The references provided offer context on related compounds and synthetic methodologies.

Sources

- 1. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 2. eMolecules 4-Bromo-2-(pyrrolidin-1-yl)pyridine | 1142194-47-5 | MFCD11869630 | Fisher Scientific [fishersci.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

Precision Synthesis of 4-Bromo-2-(pyrrolidin-1-yl)pyridine

Regiocontrol via Fluorine Activation in SNAr Pathways

Executive Summary

The synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine (CAS: 1142194-47-5) presents a classic challenge in heterocyclic chemistry: regioselectivity . The target molecule is a critical intermediate for pharmaceutical scaffolds, particularly in the development of GPR40 modulators and kinase inhibitors.

While 2,4-dibromopyridine is a commoditized starting material, its use in this synthesis is fraught with risk. Nucleophilic Aromatic Substitution (SNAr) on 2,4-dibromopyridine often yields a mixture of regioisomers or predominantly attacks the C4 position due to kinetic factors, resulting in the unwanted 2-bromo-4-(pyrrolidin-1-yl)pyridine.

This technical guide details the Fluorine-Directed Pathway , utilizing 4-bromo-2-fluoropyridine as the precursor. This route exploits the high nucleofugality of the fluorine atom (

Part 1: Retrosynthetic Analysis & Strategy

The core objective is to install the pyrrolidine ring at C2 while preserving the bromine at C4 for downstream cross-coupling (e.g., Suzuki-Miyaura).

The Regioselectivity Trap (Why 2,4-Dibromopyridine Fails)

In 2,4-dihalopyridines, two electrophilic sites compete:

-

C2 Position: Inductively activated by the adjacent nitrogen (-I effect). However, the lone pair on the nitrogen can create electrostatic repulsion for the incoming nucleophile.

-

C4 Position: Activated by resonance (para-like). SNAr at C4 proceeds through a symmetric Meisenheimer complex which is often kinetically favored.

Using 2,4-dibromopyridine typically results in significant formation of the C4-substituted byproduct. To override this, we must differentiate the leaving groups.

The Solution: Fluorine Activation

By using 4-bromo-2-fluoropyridine , we introduce a massive reactivity differential. In SNAr reactions, fluoride is a superior leaving group compared to bromide because the highly electronegative fluorine stabilizes the transition state (Meisenheimer complex) more effectively than bromine, despite the stronger C-F bond.

Pathway Logic:

-

Nucleophile: Pyrrolidine (secondary amine).

-

Mechanism: SNAr.

-

Outcome: Exclusive C2 substitution.

Caption: Comparative logic showing why the Fluorine-Directed Route eliminates the isomer risks associated with dibromopyridine.

Part 2: Experimental Protocol

2.1 Materials & Reagents

| Reagent | CAS No.[3] | Equiv.[4][5] | Role |

| 4-Bromo-2-fluoropyridine | 128071-75-0 | 1.0 | Limiting Reagent |

| Pyrrolidine | 123-75-1 | 1.5 | Nucleophile |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Acid Scavenger |

| DMSO (Dimethyl Sulfoxide) | 67-68-5 | - | Solvent (Polar Aprotic) |

| Ethyl Acetate / Hexanes | - | - | Extraction/Purification |

2.2 Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask equipped with a magnetic stir bar with 4-bromo-2-fluoropyridine (1.0 eq) and anhydrous DMSO (5 mL per gram of substrate).

-

Add K₂CO₃ (2.0 eq) to the solution. Note: Ensure K₂CO₃ is finely powdered to maximize surface area.

-

Add Pyrrolidine (1.5 eq) dropwise at room temperature. Caution: Pyrrolidine is fuming and corrosive; use a fume hood.

Step 2: Reaction Execution

-

Heat the mixture to 80°C .

-

Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS.

-

Target R_f: ~0.4-0.5 (Product is more polar than starting material).

-

Completion: typically 2–4 hours. The high reactivity of the C-F bond often allows this to proceed faster than bromo-displacements.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Quench by pouring the mixture into ice-cold water (10x reaction volume).

-

Extract with Ethyl Acetate (3x) .

-

Wash the combined organic layers with Brine (saturated NaCl) to remove residual DMSO.

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

-

The crude residue is often high purity (>90%).

-

If necessary, purify via silica gel column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Characterization:

-

¹H NMR (400 MHz, CDCl₃): Look for pyrrolidine multiplets (~1.9 ppm, ~3.4 ppm) and the preservation of the pyridine C3/C5/C6 protons.

-

Absence of F: 19F NMR should show no signal for the starting material.

-

Part 3: Process Visualization

The following workflow diagram illustrates the critical control points (CCPs) for the synthesis.

Caption: Operational workflow for the synthesis of 4-bromo-2-(pyrrolidin-1-yl)pyridine emphasizing the SNAr mechanism.

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion or loss during extraction. | DMSO is difficult to remove; ensure thorough brine washes. Increase reaction time if starting material remains. |

| Byproduct Formation | Hydrolysis of F or Br. | Ensure anhydrous DMSO and dry K₂CO₃ are used. Avoid water in the reaction vessel. |

| Wrong Isomer | Used 2,4-dibromopyridine instead of 2-fluoro. | Critical: Switch precursor to 4-bromo-2-fluoropyridine. If using dibromo is mandatory, lower temp to 40°C and accept lower yield/separation costs. |

| Dark Coloration | Oxidation of pyrrolidine.[4] | Degas solvents and run under Nitrogen/Argon atmosphere. |

Part 5: Safety & Handling (MSDS Summary)

-

4-Bromo-2-fluoropyridine: Irritant. Avoid contact with skin and eyes.

-

Pyrrolidine: Highly flammable (Flash point: 3°C). Corrosive. Causes severe skin burns and eye damage. Handle only in a fume hood.

-

DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves (double gloving recommended).

References

-

PubChem Compound Summary . (n.d.). 4-Bromo-2-(pyrrolidin-1-yl)pyridine (CID 53394658). National Center for Biotechnology Information. Retrieved from [Link]

- World Intellectual Property Organization (WIPO). (2015). Patent WO2015171722A1: Pyrrolidine GPR40 Modulators. (Describes SNAr conditions on 4-bromo-2-fluoropyridine).

Sources

- 1. US8227462B2 - Pyrrolidine-1,2-dicarboxamide derivatives - Google Patents [patents.google.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. 4-BROMO-2-(PIPERIDIN-1-YL)PYRIDINE | CAS#:24255-98-9 | Chemsrc [chemsrc.com]

- 4. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine: Core Starting Materials and Strategic Synthesis

Introduction: The Significance of 4-Bromo-2-pyrrolidin-1-ylpyridine in Medicinal Chemistry and Materials Science

4-Bromo-2-pyrrolidin-1-ylpyridine is a key heterocyclic building block in the development of novel therapeutics and functional organic materials. Its unique electronic and structural features, arising from the interplay between the electron-withdrawing bromine atom and the electron-donating pyrrolidinyl group on the pyridine scaffold, make it a valuable intermediate for introducing specific functionalities and modulating molecular properties. This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that ensure a successful and reproducible synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is the nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electrophilicity of the pyridine ring, which is further enhanced by the presence of halogen substituents.

The Principle of Regioselectivity in Pyridine SNAr Reactions

The pyridine nitrogen atom significantly influences the regioselectivity of nucleophilic attack. As an electron-withdrawing heteroatom, it reduces the electron density at the C-2 (ortho) and C-4 (para) positions, making them more susceptible to nucleophilic substitution.[1][2] The resonance structures of the Meisenheimer intermediate, formed upon nucleophilic attack, show that the negative charge can be delocalized onto the electronegative nitrogen atom when the attack occurs at the C-2 or C-4 positions.[1][3] This stabilization is not possible with attack at the C-3 (meta) position, thus favoring substitution at the ortho and para positions.[1]

In the case of di-substituted pyridines like 2,4-dibromopyridine, the C-2 position is generally more reactive towards nucleophiles than the C-4 position due to the stronger inductive effect of the nearby nitrogen atom. This inherent reactivity profile is the cornerstone of the selective synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine.

Primary Starting Materials: A Deliberate Choice

The selection of appropriate starting materials is critical for the efficiency, scalability, and cost-effectiveness of the synthesis.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Considerations |

| 2,4-Dibromopyridine | 626-05-1 | C₅H₃Br₂N | 236.89 | Key electrophile. The differential reactivity of the C-2 and C-4 bromine atoms is crucial for selectivity. |

| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | A cyclic secondary amine that acts as the nucleophile.[4] It is a readily available and relatively strong nucleophile. |

Alternative Starting Materials and Synthetic Routes

While the use of 2,4-dibromopyridine is the most direct approach, other strategies can be envisioned, particularly if the primary starting material is unavailable or if alternative substitution patterns are desired.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds.[5][6][7] In principle, one could start with 4-bromo-2-chloropyridine and selectively couple pyrrolidine at the 2-position. The success of this approach would depend on the relative reactivity of the C-Cl and C-Br bonds under the chosen catalytic conditions.

-

Synthesis from Amino-pyridines: One could also consider a Sandmeyer-type reaction starting from 2-amino-4-bromopyridine.[8] However, this would involve more synthetic steps, including the initial synthesis of the aminopyridine precursor.[9][10]

The direct SNAr approach with 2,4-dibromopyridine remains the most efficient and atom-economical method.

Experimental Protocol: Synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine via SNAr

This protocol is based on established and validated procedures.[11]

Reaction Scheme:

A schematic representation of the synthesis.

Materials:

-

2,4-Dibromopyridine (1.0 eq)

-

Pyrrolidine (5.0 eq)

-

Ethanol (as solvent)

-

Ethyl acetate

-

Pentane

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dibromopyridine (e.g., 300 mg, 0.94 mmol) in ethanol, add pyrrolidine (e.g., 335 mg, 4.7 mmol).

-

Heat the reaction mixture to 70 °C and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in pentane (e.g., 0-70%).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-Bromo-2-pyrrolidin-1-ylpyridine as a solid. A typical yield for this reaction is high, often around 97%.[11]

Self-Validation and Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

1H NMR Spectroscopy: To confirm the structure and the regiochemistry of the substitution. The expected signals would include multiplets for the pyrrolidine protons and distinct signals for the pyridine ring protons.[11]

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the compound.

Logical Framework for Synthetic Success

Logical workflow for the synthesis.

Conclusion

The synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine is most effectively achieved through a nucleophilic aromatic substitution reaction between 2,4-dibromopyridine and pyrrolidine. This method is robust, high-yielding, and relies on the predictable electronic properties of the pyridine ring. A thorough understanding of the principles of SNAr on heterocyclic systems is paramount for optimizing reaction conditions and ensuring the desired regioselectivity. The protocol and data provided in this guide offer a solid foundation for researchers and drug development professionals to confidently synthesize this important chemical intermediate for their applications.

References

- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]

-

We have considered nucleophilic aromatic substitution of pyridine... Study Prep in Pearson+. Available at: [Link]

-

Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

- CN105153023A - Synthetic method of 2-amino-4-bromopyridine. Google Patents.

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 10. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 11. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-pyrrolidin-1-ylpyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and a pyrrolidine moiety, confers specific physicochemical properties that are pivotal for its application as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine (CAS No. 1142194-47-5), detailing the core analytical methodologies and the interpretation of the resulting spectroscopic data.

Introduction: The Significance of 4-Bromo-2-pyrrolidin-1-ylpyridine in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceuticals, owing to its ability to engage in various biological interactions.[1] The introduction of a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, can enhance a molecule's three-dimensionality and introduce crucial points for hydrogen bonding and other non-covalent interactions.[2] Furthermore, the presence of a bromine atom provides a strategic handle for further chemical modifications, such as cross-coupling reactions, which are instrumental in the elaboration of complex molecular architectures.[3]

The specific isomer, 4-Bromo-2-pyrrolidin-1-ylpyridine, is a valuable intermediate in the synthesis of compounds with a range of potential biological activities, including but not limited to anti-inflammatory, neuroprotective, and antibacterial properties.[2][4] A thorough understanding of its structural characteristics is paramount for its effective utilization in the design and development of new chemical entities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-2-pyrrolidin-1-ylpyridine is essential for its handling, reaction setup, and interpretation of analytical data.

| Property | Value | Source |

| CAS Number | 1142194-47-5 | [5][6] |

| Molecular Formula | C₉H₁₁BrN₂ | [6] |

| Molecular Weight | 227.10 g/mol | [6] |

| Appearance | Expected to be a powder or solid | [5] |

Synthesis and Structural Elucidation Workflow

The reliable synthesis and rigorous structural confirmation of 4-Bromo-2-pyrrolidin-1-ylpyridine are critical first steps in its application. A typical workflow for its preparation and analysis is outlined below.

Caption: Workflow for the synthesis and structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine.

Synthesis Protocol

A plausible synthetic route to a related isomer, 2-bromo-4-(pyrrolidin-1-yl)pyridine, involves the nucleophilic aromatic substitution of 2,4-dibromopyridine with pyrrolidine.[7] A similar approach can be envisioned for the synthesis of 4-Bromo-2-pyrrolidin-1-ylpyridine.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2,4-dibromopyridine in a suitable solvent such as ethanol.

-

Addition of Reagent: Add an excess of pyrrolidine (approximately 5 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture at a reflux temperature (e.g., 70-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by column chromatography on silica gel, using a gradient of ethyl acetate in pentane or hexane as the eluent, to isolate the desired product.

Spectroscopic Analysis

A multi-faceted spectroscopic approach is essential for the unambiguous structural confirmation of 4-Bromo-2-pyrrolidin-1-ylpyridine. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Caption: Interrelation of spectroscopic techniques for the structural elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0 to 200 ppm.

-

A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 7.9 | d | H-6 | The proton at position 6 is adjacent to the nitrogen and will be the most deshielded aromatic proton. |

| ~ 6.5 | d | H-5 | The proton at position 5 is coupled to the proton at position 6. |

| ~ 6.3 | s | H-3 | The proton at position 3 is a singlet due to the adjacent substituents. |

| ~ 3.4 | t | Pyrrolidine CH₂ (adjacent to N) | These protons are deshielded by the adjacent nitrogen atom. |

| ~ 2.0 | m | Pyrrolidine CH₂ (β to N) | These protons are in a more shielded environment. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

The predicted chemical shifts are based on the analysis of similar substituted pyridine and pyrrolidine systems.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | C-2 | Carbon attached to the electron-donating pyrrolidine nitrogen. |

| ~ 150 | C-6 | Aromatic carbon adjacent to the ring nitrogen. |

| ~ 115 | C-4 | Carbon bearing the bromine atom, deshielded by the halogen. |

| ~ 108 | C-5 | Aromatic carbon shielded by the electron-donating pyrrolidine group. |

| ~ 105 | C-3 | Aromatic carbon shielded by the electron-donating pyrrolidine group. |

| ~ 47 | Pyrrolidine CH₂ (adjacent to N) | Carbon atoms directly attached to the nitrogen. |

| ~ 25 | Pyrrolidine CH₂ (β to N) | More shielded aliphatic carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to the low µg/mL or high ng/mL range.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to scan beyond the expected molecular weight.

-

Expected Mass Spectrum Data:

Based on the molecular formula C₉H₁₁BrN₂, the expected mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Ion | Expected Observation |

| 227 | [M(⁷⁹Br)+H]⁺ | A prominent peak corresponding to the protonated molecule with the ⁷⁹Br isotope. |

| 229 | [M(⁸¹Br)+H]⁺ | A peak of similar intensity to the m/z 227 peak, corresponding to the protonated molecule with the ⁸¹Br isotope. |

For the related isomer, 2-bromo-4-(pyrrolidin-1-yl)pyridine, the protonated molecular ion has been observed at m/z 227 [MH]+ using APCI-MS.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2970-2850 | C-H stretch | Aliphatic C-H (pyrrolidine) |

| 1600-1550 | C=C/C=N stretch | Pyridine ring |

| 1480-1440 | C=C/C=N stretch | Pyridine ring |

| 1350-1250 | C-N stretch | Aryl-N (pyridine-pyrrolidine) |

| 1100-1000 | C-Br stretch | Aryl-Br |

Conclusion

The structural analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine is a critical undertaking for its effective application in research and development. This guide has outlined the essential analytical techniques—NMR, MS, and IR spectroscopy—and provided a framework for the interpretation of the expected data. The presented protocols are designed to be self-validating, ensuring the generation of reliable and reproducible results. By adhering to these methodologies, researchers can confidently confirm the structure and purity of this important synthetic intermediate, thereby facilitating its use in the discovery of novel and impactful chemical entities.

References

- D'hooghe, M., & De Kimpe, N. (2006). Recent developments in the synthesis and chemistry of azetidines. Aldrichimica Acta, 39(3), 67-79.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Wikipedia. (2023, December 27). 4-Pyrrolidinylpyridine. In Wikipedia. Retrieved from [Link]

-

AccelaChem. (n.d.). 1142194-47-5,4-Bromo-2-(pyrrolidin-1-yl)pyridine. Retrieved from [Link]

-

Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

- 1. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-bromo-2-(pyrrolidin-1-yl)pyridine, CasNo.1142194-47-5 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 6. 4-Bromo-2-(pyrrolidin-1-yl)pyridine - CAS:1142194-47-5 - Sunway Pharm Ltd [3wpharm.com]

- 7. 2-BROMO-4-PYRROLIDIN-1-YL-PYRIDINE CAS#: 230618-42-5 [amp.chemicalbook.com]

Technical Whitepaper: Structural Elucidation of 4-Bromo-2-pyrrolidin-1-ylpyridine via 1H NMR

[1]

Executive Summary

Compound: 4-Bromo-2-(pyrrolidin-1-yl)pyridine

Molecular Formula: C

This guide provides a definitive analysis of the proton nuclear magnetic resonance (

Synthesis & Regioselectivity Context

To interpret the NMR spectrum accurately, one must understand the sample's origin. The compound is typically synthesized via Nucleophilic Aromatic Substitution (S

-

Precursor: 2,4-Dibromopyridine.[1]

-

Reagent: Pyrrolidine (acting as both nucleophile and base).

-

Mechanism: The nitrogen at position 1 activates the C2 and C4 positions. The C2 position is significantly more electrophilic due to the inductive effect of the adjacent ring nitrogen, favoring the formation of the 2-substituted product over the 4-substituted isomer.

Workflow Visualization

The following diagram outlines the synthesis logic and potential impurities detectable by NMR.

Figure 1: Reaction pathway showing the origin of the target molecule and potential regioisomeric impurities.

Experimental Protocol

Sample Preparation

For optimal resolution and chemical shift accuracy, follow this preparation standard:

-

Solvent: Deuterated Chloroform (CDCl

, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.-

Rationale: CDCl

minimizes hydrogen bonding interactions that can broaden the pyrrolidine signals.

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

-

-

Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (e.g., pyrrolidinium bromide) which cause baseline noise.

Acquisition Parameters

-

Frequency: 400 MHz or higher recommended.

-

Pulse Sequence: Standard 1D proton (zg30).

-

Relaxation Delay (D1):

2.0 seconds (ensures accurate integration of aromatic protons). -

Scans (NS): 16–32 scans.

Spectral Assignment & Data Analysis[1][2][3][4]

The spectrum is characterized by two distinct regions: the Aromatic Region (pyridine protons) and the Aliphatic Region (pyrrolidine protons).

Summary Table: H NMR Data (400 MHz, CDCl )

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| H-6 | 8.02 | Doublet (d) | 1H | 5.3 | Deshielded by ring Nitrogen ( |

| H-3 | 6.65 | Doublet (d)* | 1H | 1.8 | Shielded by C2-amine (ortho); meta-coupled to H5. |

| H-5 | 6.73 | dd | 1H | 5.3, 1.8 | Shielded by C2-amine (para); coupled to H6 and H3.[1] |

| Pyr- | 3.45 | Multiplet (m) | 4H | - | Deshielded by amine Nitrogen; |

| Pyr- | 2.01 | Multiplet (m) | 4H | - | Aliphatic ring protons; |

*Note: H3 often appears as a singlet-like peak if resolution is low, but is formally a doublet due to meta-coupling.[1]

Detailed Mechanistic Assignment

1. The Pyridine Ring (Aromatic Region)

The pyridine ring protons exhibit a classic ABC spin system (or AMX depending on field strength), modified by the electron-donating nature of the pyrrolidine ring.

-

H-6 (

~8.02 ppm):-

This proton is adjacent to the pyridine nitrogen. The electronegative nitrogen withdraws electron density via induction, significantly deshielding H-6, placing it furthest downfield.

-

Diagnostic: It appears as a clear doublet (

Hz) due to vicinal coupling with H-5.[1]

-

-

H-5 (

~6.73 ppm):-

Located at the 5-position, this proton is subject to the resonance electron-donating effect of the pyrrolidine nitrogen at C2.

-

Resonance Effect: The lone pair on the pyrrolidine nitrogen donates density into the ring, increasing shielding at positions ortho (C3) and para (C5) relative to the substituent.

-

Multiplicity: Doublet of doublets (dd). Large coupling to H-6 (

Hz) and small meta-coupling to H-3 (

-

-

H-3 (

~6.65 ppm):-

This proton is ortho to the pyrrolidine group and ortho to the ring nitrogen. The strong mesomeric shielding from the pyrrolidine group overrides the inductive deshielding of the ring nitrogen, causing it to appear upfield, often overlapping closely with H-5.

-

Diagnostic: Small doublet (

Hz). This small coupling constant is crucial for confirming the 2,4-substitution pattern (meta-coupling).

-

2. The Pyrrolidine Ring (Aliphatic Region)

Due to rapid conformational interconversion (ring puckering) at room temperature, the pyrrolidine protons simplify into two sets of signals.

-

-CH

-

-CH

Structural Validation Logic (Graphviz)[1]

The following logic map illustrates how to use the spectral data to confirm the structure and rule out the C4-isomer.

Figure 2: Decision tree for structural validation using key diagnostic peaks.

Troubleshooting & Impurity Profiling

Distinguishing the Regioisomer (2-Bromo-4-pyrrolidinylpyridine)

If the S

-

Target (2-subst): Asymmetric. H3, H5, H6 are distinct.[2] H6 is very downfield (~8.0).

-

Impurity (4-subst): The molecule becomes symmetric across the C2-C5 axis (if we ignore the slight difference between C2 and C6 for a moment, but actually, 2-bromo-4-pyrrolidinyl is not symmetric).[1]

-

Correction: 2-Bromo-4-pyrrolidinylpyridine has protons at H3, H5, and H6.[1]

-

Key Difference: In the 4-pyrrolidinyl isomer, the H3 and H5 protons are ortho to the amine and will both be shielded. H6 (adjacent to N) will be a doublet. However, the chemical shift of H3 in the 4-isomer is typically more shielded than in the 2-isomer due to the additive effects of the C4-amine.[1]

-

Most reliable indicator: In the 4-substituted isomer, H2 (or H6) is adjacent to the Nitrogen but also adjacent to the Bromine (in the 2-bromo isomer). The coupling constants between H5 and H6 will differ (

Hz) vs H3 and H5 (

-

Residual Solvents

Common solvents from synthesis/workup:

-

Ethyl Acetate: Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

-

Dichloromethane: Singlet at 5.30 ppm.

-

Water: Broad singlet around 1.56 ppm (in CDCl

).

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent additivity rules in Pyridines).

-

Reich, H. J. (2024). Proton NMR Data. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative shifts). Retrieved from [Link][1]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Source for S Ar regioselectivity mechanisms in pyridines).

A Technical Guide to the ¹³C NMR Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Bromo-2-pyrrolidin-1-ylpyridine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of novel chemical entities. This document will cover the predicted ¹³C NMR chemical shifts, the underlying principles of their interpretation, a detailed experimental protocol for data acquisition, and a discussion of the structural information that can be derived from the spectrum.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. ¹³C NMR, in particular, offers a detailed map of the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment. This sensitivity allows for the confident identification of functional groups, the determination of substitution patterns on aromatic rings, and the overall verification of a compound's identity and purity. For a molecule such as 4-Bromo-2-pyrrolidin-1-ylpyridine, which contains a substituted heterocyclic aromatic ring, ¹³C NMR is crucial for confirming the precise arrangement of the substituents.

Predicted ¹³C NMR Data for 4-Bromo-2-pyrrolidin-1-ylpyridine

The prediction of chemical shifts in substituted aromatic systems can be approached by considering the additivity of substituent chemical shifts (SCS) from the parent heterocycle.[5][6][7][8] The chemical shifts for pyridine are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[9] The bromine atom and the pyrrolidinyl group will induce shifts in these values.

Substituent Effects:

-

Bromine: As an electronegative halogen, bromine is expected to have a deshielding effect on the carbon to which it is directly attached (the ipso-carbon), causing a downfield shift. However, due to the "heavy atom effect," the shift is not as large as would be expected based on electronegativity alone and can even be upfield in some cases.[10] For adjacent carbons (ortho and meta), the effects are generally smaller. The bromine at the 4-position will primarily influence the chemical shifts of C-3, C-4, and C-5.

-

Pyrrolidinyl Group: The nitrogen atom of the pyrrolidinyl group is a strong electron-donating group through resonance. This will cause significant shielding (an upfield shift) of the ortho and para carbons relative to its point of attachment. In this case, being at the 2-position, it will strongly influence C-3 and C-5, and to a lesser extent, C-6. The carbons of the pyrrolidine ring itself will appear in the aliphatic region of the spectrum.[11]

Based on these principles, the predicted ¹³C NMR chemical shifts for 4-Bromo-2-pyrrolidin-1-ylpyridine are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 158 - 162 | Attached to the electron-donating nitrogen of the pyrrolidinyl group, causing a downfield shift. |

| C-3 | 105 - 110 | Strongly shielded by the electron-donating pyrrolidinyl group at the ortho position. |

| C-4 | 125 - 130 | The ipso-carbon attached to bromine. The deshielding effect is partially offset by the heavy atom effect. |

| C-5 | 115 - 120 | Shielded by the electron-donating pyrrolidinyl group at the para position. |

| C-6 | 145 - 150 | Influenced by the nitrogen of the pyridine ring and the ortho pyrrolidinyl group. |

| C-1' (Pyrrolidine) | 45 - 50 | The α-carbons of the pyrrolidine ring, deshielded by the nitrogen. |

| C-2' (Pyrrolidine) | 25 - 30 | The β-carbons of the pyrrolidine ring. |

Molecular Structure and Atom Numbering

To visualize the assignments, the following diagram illustrates the structure of 4-Bromo-2-pyrrolidin-1-ylpyridine with the conventional numbering for the pyridine and pyrrolidine rings.

Caption: Molecular structure of 4-Bromo-2-pyrrolidin-1-ylpyridine with atom numbering.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a robust methodology for acquiring high-quality ¹³C NMR data for 4-Bromo-2-pyrrolidin-1-ylpyridine. This protocol is designed to be self-validating, ensuring accurate and reproducible results.

1. Sample Preparation:

-

Analyte: 4-Bromo-2-pyrrolidin-1-ylpyridine (ensure purity of >95% as determined by a preliminary technique such as ¹H NMR or LC-MS).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which can serve as an internal reference.

-

Concentration: Dissolve 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, referencing to the residual solvent peak is often sufficient.

-

NMR Tube: Use a clean, dry, high-precision 5 mm NMR tube.

2. NMR Spectrometer Setup and Calibration:

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for good spectral dispersion and sensitivity.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal power transfer and sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.

-

Pulse Program: A 30-degree pulse angle is often used to allow for a shorter relaxation delay and faster acquisition, though a 90-degree pulse will provide maximum signal for a single scan.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts for both aromatic and aliphatic carbons (e.g., 0 to 200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁) would be necessary.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A typical range is 128 to 1024 scans.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the residual CDCl₃ peak at 77.16 ppm or to TMS at 0.00 ppm.

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for the acquisition and processing of ¹³C NMR data.

Conclusion

The ¹³C NMR spectrum of 4-Bromo-2-pyrrolidin-1-ylpyridine provides a wealth of structural information that is essential for its unambiguous characterization. Through a combination of predictive analysis based on established substituent effects and a rigorous experimental protocol, researchers can confidently assign the chemical shifts of all carbon atoms in the molecule. This technical guide serves as a comprehensive resource for scientists and professionals engaged in the synthesis and analysis of novel heterocyclic compounds, promoting best practices in NMR spectroscopy and data interpretation.

References

- Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC - NIH. (n.d.).

- The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. (n.d.). Testbook.

- Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.

- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (n.d.). ResearchGate.

- on the 13C NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry.

- Assignment of the 13C NMR spectrum of 4'-bromoacetophenone. (2021, April 16).

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.

- 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. (n.d.). ResearchGate.

- How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube.

- Calculated 13C NMR Shifts of brominated Carbons. (2015, August 6). Chemistry Stack Exchange.

- Using predicted 13C NMR spectra with open resources for structure dereplication. (2025, May 29). Advanced Chemistry Development, Inc., (ACD/Labs).

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs.

- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). ACS Publications.

- Pyrrolidine - Wikipedia. (n.d.).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. m.youtube.com [m.youtube.com]

- 3. selectscience.net [selectscience.net]

- 4. acdlabs.com [acdlabs.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. testbook.com [testbook.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]

Mass spectrometry of 4-Bromo-2-pyrrolidin-1-ylpyridine

An In-depth Technical Guide to the Mass Spectrometric Analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-2-pyrrolidin-1-ylpyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. As a molecule incorporating a brominated pyridine core and a pyrrolidine substituent, its characterization by mass spectrometry presents distinct features. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into method development, spectral interpretation, and data validation.

Introduction and Analytical Rationale

4-Bromo-2-pyrrolidin-1-ylpyridine is a substituted pyridine derivative. Such compounds are common scaffolds in medicinal chemistry, making the ability to unambiguously identify and quantify them crucial for synthesis confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is the premier analytical technique for this purpose due to its exceptional sensitivity and specificity. The presence of a bromine atom and two nitrogen atoms provides characteristic isotopic patterns and ionization properties that are central to its analytical signature. This guide will detail the logical workflow for analyzing this compound, from selecting the appropriate ionization method to interpreting the complex data from tandem mass spectrometry experiments.

Core Physicochemical and Mass Spectrometric Properties

A foundational understanding of the molecule's properties is essential before any analysis. The key characteristics of 4-Bromo-2-pyrrolidin-1-ylpyridine are summarized below.

| Property | Value | Significance for MS Analysis |

| Molecular Formula | C₉H₁₁BrN₂ | Defines the exact mass for high-resolution analysis.[1] |

| Molecular Weight | ~227.10 g/mol | Determines the approximate m/z for the molecular ion.[1] |

| Monoisotopic Mass | 226.0109 u | The exact mass of the most abundant isotopes, critical for HRMS. |

| Bromine Isotopes | ⁷⁹Br (~50.7%), ⁸¹Br (~49.3%) | Produces a characteristic M / M+2 isotopic pattern with nearly 1:1 intensity, a key identifier for brominated compounds.[2][3][4] |

| Nitrogen Content | Two Nitrogen Atoms | The presence of two nitrogen atoms makes the molecule basic and highly amenable to protonation for positive-ion mode ESI.[5] |

Ionization Methodology: Electrospray Ionization (ESI)

For a polar, nitrogen-containing molecule like 4-Bromo-2-pyrrolidin-1-ylpyridine, Electrospray Ionization (ESI) is the method of choice. The two nitrogen atoms—one in the pyridine ring and one in the pyrrolidine ring—are readily protonated in an acidic mobile phase, leading to efficient formation of a singly charged positive ion, [M+H]⁺. This process is highly sensitive and its "soft" nature minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[6][7]

Experimental Protocol: Sample Preparation and ESI-MS

-

Sample Preparation : Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL. For ESI, it is critical that the sample is fully dissolved to prevent clogging of the emitter.

-

Mobile Phase : A typical mobile phase for direct infusion would be 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves as a proton source to facilitate the formation of the [M+H]⁺ ion.

-

Instrumentation : The analysis can be performed on various mass spectrometers, such as a triple quadrupole (QqQ) or a Quadrupole Time-of-Flight (Q-TOF) instrument.[8]

-

ESI Source Parameters :

-

Ionization Mode : Positive

-

Capillary Voltage : 3.5 - 4.5 kV. This high voltage is necessary to create the Taylor cone and generate charged droplets.[9]

-

Nebulizing Gas (N₂) : Set to a pressure sufficient to create a fine spray (e.g., 10-20 arbitrary units).

-

Drying Gas (N₂) : A high flow (e.g., 5-10 L/min) at an elevated temperature (e.g., 250-350 °C) is required to desolvate the ions efficiently as they travel toward the mass analyzer.[9]

-

Visualization: ESI Workflow

Caption: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Full Scan (MS1) Analysis: Identifying the Molecular Ion

A full scan MS1 experiment is the first step in the analysis. For 4-Bromo-2-pyrrolidin-1-ylpyridine, we expect to see a characteristic isotopic cluster for the protonated molecule, [M+H]⁺.

-

[M(⁷⁹Br)+H]⁺ : m/z 227.0187

-

[M(⁸¹Br)+H]⁺ : m/z 229.0167

These two peaks will appear at an approximate 1:1 intensity ratio, which is a definitive indicator of the presence of a single bromine atom in the ion.[2][3] The observation of this doublet is the primary goal of the MS1 scan and serves as a prerequisite for moving to tandem MS.

Tandem Mass Spectrometry (MS/MS): Structural Elucidation

Tandem mass spectrometry (MS/MS) is used to structurally characterize the molecule by fragmenting the isolated molecular ion.[8] In this process, the [M+H]⁺ ion (m/z 227 or 229) is selected in the first mass analyzer, subjected to Collision-Induced Dissociation (CID) in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.

The structure of 4-Bromo-2-pyrrolidin-1-ylpyridine suggests several likely fragmentation pathways. The bonds most susceptible to cleavage are typically those adjacent to heteroatoms or charged sites.[4][5]

Experimental Protocol: MS/MS Analysis

-

Instrument Mode : Product Ion Scan.

-

Precursor Ion Selection : Isolate the [M(⁷⁹Br)+H]⁺ ion at m/z 227.0. A window of +/- 0.5 Da is typical for unit resolution instruments.

-

Collision Gas : Argon is commonly used.

-

Collision Energy (CE) : This is a critical parameter. A good starting point is 15-25 eV. A CE ramp experiment (e.g., 10-40 eV) is highly recommended to observe the sequence of fragmentation events.

-

Data Acquisition : Acquire the spectrum of fragment ions.

Predicted Fragmentation Pathways

The protonation is likely to occur on either the pyridine or the pyrrolidine nitrogen. Fragmentation will proceed from this charged species.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (mass) | Proposed Fragment Structure / Identity | Causality of Fragmentation |

| 227.0 | 157.0 | 70.0 (C₄H₈N) | 4-Bromo-2-aminopyridine cation | Cleavage of the C-N bond connecting the pyrrolidine ring to the pyridine ring, followed by loss of the pyrrolidine moiety as a radical. This is often a dominant pathway for N-substituted rings.[5][10] |

| 227.0 | 199.0 | 28.0 (C₂H₄) | Bromopyridinyl-ethylenimine cation | Ring-opening of the pyrrolidine moiety with the loss of an ethylene molecule. This is a common fragmentation pattern for saturated nitrogen heterocycles. |

| 227.0 | 148.0 | 79.0 (Br) | 2-pyrrolidin-1-ylpyridine cation | Loss of the bromine atom as a radical. This is generally less favored than cleavages alpha to a nitrogen but can occur at higher collision energies.[4] |

| 157.0 | 130.0 | 27.0 (HCN) | Brominated cyclopentadienyl cation | Subsequent fragmentation of the 4-bromo-2-aminopyridine cation via loss of hydrogen cyanide from the pyridine ring, a characteristic fragmentation of pyridines. |

Visualization: Proposed MS/MS Fragmentation Pathway

Caption: Predicted major fragmentation pathways for protonated 4-Bromo-2-pyrrolidin-1-ylpyridine.

The Role of High-Resolution Mass Spectrometry (HRMS)

While unit-resolution MS/MS provides valuable structural data, High-Resolution Mass Spectrometry (HRMS) provides an orthogonal layer of validation. By measuring the mass of an ion with high accuracy (typically < 5 ppm), the elemental formula of both the precursor and fragment ions can be determined unequivocally.

For example, observing a precursor ion at m/z 227.0185 in an HRMS instrument like a Q-TOF or Orbitrap would provide strong evidence for the elemental formula C₉H₁₂⁷⁹BrN₂⁺ (calculated exact mass: 227.0187), thereby confirming the identity of the compound and ruling out other isobaric species. This self-validating system is a cornerstone of modern analytical chemistry.

Conclusion